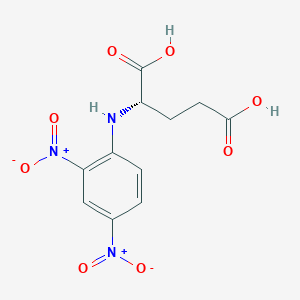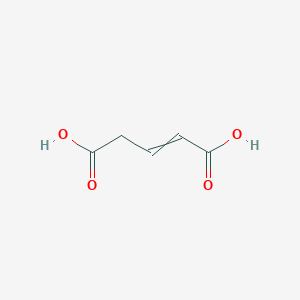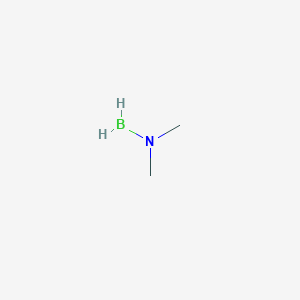![molecular formula C14H9F3NNaO2 B7820915 sodium;2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B7820915.png)
sodium;2-[3-(trifluoromethyl)anilino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;2-[3-(trifluoromethyl)anilino]benzoate” is known as L-Arginine. L-Arginine is an amino acid that plays a crucial role in various physiological processes. It is a substrate for the synthesis of proteins and is involved in the production of nitric oxide, a molecule that helps in the regulation of blood flow, immune function, and neurotransmission.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Arginine can be synthesized through several methods, including chemical synthesis and fermentation. One common method involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce the amino acid.
Industrial Production Methods
Industrial production of L-Arginine typically involves microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process is optimized to maximize yield and purity, and the product is then purified through crystallization and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine undergoes various chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.
Reduction: It can be reduced to form agmatine.
Substitution: L-Arginine can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include nitric oxide synthase and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.
Major Products
Oxidation: Nitric oxide and citrulline.
Reduction: Agmatine.
Substitution: Various substituted arginine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Arginine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various compounds.
Biology: Studied for its role in cellular metabolism and signaling.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune disorders, and wound healing.
Industry: Used in the production of dietary supplements and as a food additive.
Wirkmechanismus
L-Arginine exerts its effects primarily through its role as a substrate for nitric oxide synthase, which converts L-Arginine to nitric oxide and citrulline. Nitric oxide is a signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. L-Arginine also serves as a precursor for the synthesis of other important molecules, such as creatine and polyamines.
Vergleich Mit ähnlichen Verbindungen
L-Arginine can be compared with other amino acids and nitric oxide donors:
L-Citrulline: Another amino acid involved in the nitric oxide cycle. Unlike L-Arginine, L-Citrulline is not a direct substrate for nitric oxide synthase but can be converted to L-Arginine in the body.
Agmatine: A derivative of L-Arginine with potential neuroprotective and antidepressant effects.
Nitroglycerin: A nitric oxide donor used in the treatment of angina. Unlike L-Arginine, nitroglycerin directly releases nitric oxide without the need for enzymatic conversion.
L-Arginine is unique in its dual role as both a proteinogenic amino acid and a precursor for nitric oxide synthesis, making it a versatile compound in both biological and industrial contexts.
Eigenschaften
IUPAC Name |
sodium;2-[3-(trifluoromethyl)anilino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2.Na/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h1-8,18H,(H,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUGSBBHKCUSBT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B7820879.png)





